![molecular formula C17H14Cl2FNO3S B2364806 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one CAS No. 344265-59-4](/img/structure/B2364806.png)
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one is a useful research compound. Its molecular formula is C17H14Cl2FNO3S and its molecular weight is 402.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
- Application : This compound has been utilized in the development of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is useful for creating ultra-sensitive fluorescent molecular probes. Such probes can be applied to study a range of biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Synthesis and Luminescence Properties
- Application : The compound has been used in the synthesis of specific solvatochromic dyes. These dyes demonstrate unique spectral and luminescence properties in various solvents, useful for studying the electronic effects of substituents in molecular π-electron systems (Fedyunyaeva & Shershukov, 1993).
Molecular Structure Analysis
- Application : Studies have focused on analyzing the molecular structure of this compound, exploring how different groups within the molecule are oriented and interact with each other. This information is crucial for understanding its chemical properties and potential applications in various fields (Bappalige et al., 2009).
Fuel-Cell Applications
- Application : Research has explored the use of derivatives of this compound in creating sulfonated block copolymers for fuel-cell applications. These polymers show promising properties like high proton conductivity and mechanical strength, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activity
- Application : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. These compounds have shown interesting activities, potentially making them useful in the development of new antimicrobial agents (Ghorab et al., 2017).
Optoelectronic Properties
- Application : The compound has been studied for its optoelectronic properties, particularly its potential use in the field of organic light-emitting diodes (OLEDs). The studies include the synthesis of derivatives and exploring their fluorescent properties, which are crucial for applications in OLEDs and other electronic devices (Wong et al., 2007).
Proton Exchange Membranes
- Application : This compound's derivatives have been used in the synthesis of sulfonated poly(aryl ether sulfone) containing oxadiazole, which is promising as proton exchange membranes for medium-high temperature fuel cells. This application is significant for advancing fuel cell technology (Xu et al., 2013).
Eigenschaften
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FNO3S/c1-21(2)10-16(17(22)14-8-3-11(18)9-15(14)19)25(23,24)13-6-4-12(20)5-7-13/h3-10H,1-2H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXERDYTJKGDS-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)
![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)

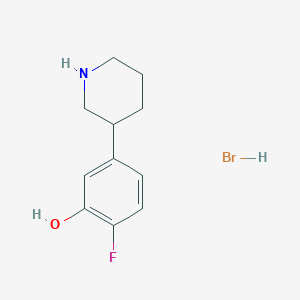
![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)
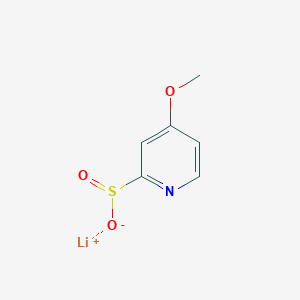
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)
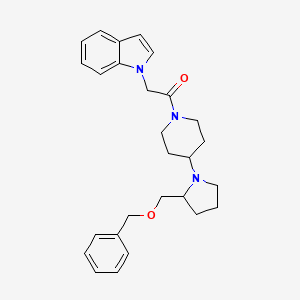
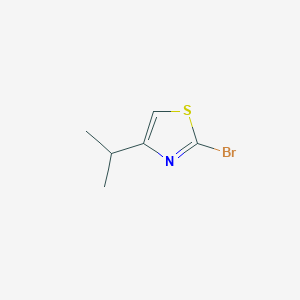
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)
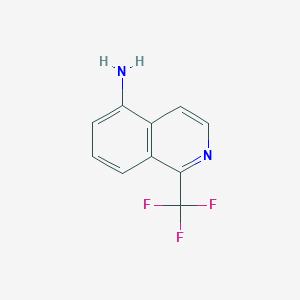

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)